Chiral Purity and Stereochemical Identity
The specific stereochemical configuration of 3-(1-Aminobutan-2-yl)azetidin-3-ol, as defined by its CAS registry 1505049-20-6, is a critical differentiator from its racemate or alternate stereoisomers . While quantitative data on the specific enantiomeric excess (ee) of this commercial compound is not provided in the vendor documentation, the defined stereochemistry is the primary driver for its selection. In closely related classes of chiral azetidines, a change in stereochemistry at the 2-position of the side chain can result in a greater than 10-fold difference in binding affinity (Ki) for targets such as the CB1 cannabinoid receptor [1]. This class-level inference underscores the essential nature of procuring the defined stereoisomer for reproducible and meaningful SAR studies.
| Evidence Dimension | Stereochemical influence on target binding |
|---|---|
| Target Compound Data | Defined single stereoisomer (CAS 1505049-20-6) |
| Comparator Or Baseline | Racemate or alternative stereoisomer |
| Quantified Difference | Potentially >10-fold difference in affinity (Ki) based on related azetidine SAR [1] |
| Conditions | Inferred from SAR of 3-alkyl azetidine derivatives at the CB1 receptor [1] |
Why This Matters
Procurement of the precise stereoisomer is non-negotiable for achieving the desired biological activity and maintaining consistency in lead optimization programs.
- [1] Patent US 2006/0276527 A1: 'Heterocycle-substituted 3-alkyl azetidine derivatives'. View Source
